Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13511429
InChI: InChI=1S/C11H14ClNO4S/c1-13(7-8-18(12,15)16)11(14)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
SMILES: CN(CCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1
Molecular Formula: C11H14ClNO4S
Molecular Weight: 291.75 g/mol

Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate

CAS No.:

Cat. No.: VC13511429

Molecular Formula: C11H14ClNO4S

Molecular Weight: 291.75 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate -

Specification

Molecular Formula C11H14ClNO4S
Molecular Weight 291.75 g/mol
IUPAC Name benzyl N-(2-chlorosulfonylethyl)-N-methylcarbamate
Standard InChI InChI=1S/C11H14ClNO4S/c1-13(7-8-18(12,15)16)11(14)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Standard InChI Key NWUWFRIJHQMPQL-UHFFFAOYSA-N
SMILES CN(CCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1
Canonical SMILES CN(CCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Functional Groups

The compound’s molecular formula, C₁₁H₁₄ClNO₄S, reflects its hybrid structure combining aromatic, carbamate, and sulfonyl chloride components. Key functional groups include:

  • Chlorosulfonyl group (-SO₂Cl): A highly reactive electrophilic site enabling nucleophilic substitution reactions.

  • Benzyl carbamate: Provides steric protection for the carbamate group while allowing selective deprotection under mild conditions.

  • N-Methyl substituent: Enhances metabolic stability compared to unmethylated analogs.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular Weight291.75 g/mol
IUPAC NameBenzyl N-(2-chlorosulfonylethyl)-N-methylcarbamate
Canonical SMILESCN(CCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1
PubChem CID14524234

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals:

  • ¹H NMR: Aromatic protons from the benzyl group resonate at δ 7.30–7.40 ppm, while the N-methyl group appears as a singlet near δ 3.00 ppm.

  • ¹³C NMR: The carbamate carbonyl carbon is observed at ~155 ppm, and the sulfonyl group’s sulfur-linked carbon appears at 55–60 ppm.

Synthesis and Industrial Preparation

Reaction Pathways

The synthesis typically proceeds via a three-step sequence:

  • Ethylene Sulfonation: Reaction of ethylene with chlorosulfonic acid to form 2-chloroethanesulfonyl chloride.

  • Carbamate Formation: Condensation of the sulfonyl chloride with N-methylcarbamate in the presence of a base (e.g., triethylamine).

  • Benzyl Protection: Introduction of the benzyl group using benzyl bromide under alkaline conditions .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield
SulfonationClSO₃H, 0°C, 2 h85%
Carbamate CouplingEt₃N, CH₂Cl₂, RT, 12 h78%
BenzylationBnBr, K₂CO₃, DMF, 60°C, 6 h92%

Industrial-scale production employs continuous-flow reactors to enhance safety and efficiency, particularly during the exothermic sulfonation step.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., 45 mg/mL in DMSO) but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition at temperatures >150°C, with hydrolysis of the sulfonyl chloride group occurring in aqueous media (t₁/₂ = 3 h at pH 7).

Table 3: Thermal and Solubility Data

PropertyValue
Melting Point112–114°C (dec.)
LogP (Octanol-Water)1.87
Aqueous Solubility0.09 mg/mL (25°C)

Reactivity Profile

The chlorosulfonyl group undergoes rapid nucleophilic substitution with:

  • Amines: Forms sulfonamides at RT (e.g., reaction with aniline yields 92% sulfonamide product).

  • Alcohols: Requires elevated temperatures (80°C) for sulfonate ester formation.

  • Thiols: Reacts instantaneously to generate disulfides.

Biological and Industrial Applications

Enzyme Inhibition Mechanisms

In biochemical studies, the compound covalently modifies catalytic cysteine residues in proteases (e.g., caspase-3, IC₅₀ = 1.2 μM). This irreversible inhibition makes it a valuable tool for mapping enzyme active sites.

Pharmaceutical Intermediate

The compound serves as a precursor to sulfonamide-containing drugs. For example, reaction with p-aminobenzoic acid generates a sulfonamide analog with demonstrated antibacterial activity (MIC = 8 μg/mL against S. aureus).

Comparative Analysis with Structural Analogs

Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate (C₁₃H₁₈ClNO₄S, MW 319.80 g/mol) differs by an extended carbon chain, resulting in:

  • Reduced Reactivity: Longer chain decreases electrophilicity of the sulfonyl chloride (k₂ = 0.18 M⁻¹s⁻¹ vs. 0.42 M⁻¹s⁻¹ for the target compound).

  • Enhanced Lipophilicity: LogP increases to 2.35, improving blood-brain barrier penetration in animal models.

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